molecular formula C66H88N14O23S B12381743 (4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-(2,5-dinitroanilino)-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-5-oxopentanoic acid

(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-(2,5-dinitroanilino)-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-5-oxopentanoic acid

Katalognummer: B12381743
Molekulargewicht: 1477.6 g/mol
InChI-Schlüssel: KNZDYALCAMPSBD-GEIOAYRDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Provide a brief introduction to the compound, including its chemical structure, molecular formula, and any known common names

Vorbereitungsmethoden

    Synthetic Routes and Reaction Conditions: Describe the synthetic pathways used to prepare the compound. Include details about the starting materials, reagents, catalysts, solvents, and reaction conditions (temperature, pressure, time).

    Industrial Production Methods: Discuss any known industrial methods for large-scale production of the compound. Highlight any differences between laboratory synthesis and industrial production.

Analyse Chemischer Reaktionen

    Types of Reactions: Explain the types of chemical reactions the compound undergoes, such as oxidation, reduction, substitution, addition, or elimination reactions.

    Common Reagents and Conditions: List the common reagents and conditions used in these reactions. Provide examples of specific reactions and the conditions under which they occur.

    Major Products: Describe the major products formed from these reactions. Include any known side products or by-products.

Wissenschaftliche Forschungsanwendungen

Provide a comprehensive description of the scientific research applications of the compound, including but not limited to:

    Chemistry: Discuss its use in chemical synthesis, catalysis, or as a reagent.

    Biology: Mention any biological activities, such as enzyme inhibition, antimicrobial properties, or interactions with biomolecules.

    Medicine: Highlight any potential therapeutic applications, such as drug development or medical diagnostics.

    Industry: Describe any industrial applications, such as in materials science, manufacturing, or environmental science.

Wirkmechanismus

Explain the mechanism by which the compound exerts its effects. Include details about:

    Molecular Targets: Identify the specific molecular targets, such as enzymes, receptors, or other biomolecules.

    Pathways Involved: Describe the biochemical or signaling pathways involved in the compound’s action.

Vergleich Mit ähnlichen Verbindungen

    Comparison with Other Compounds: Compare the compound with other similar compounds, highlighting its uniqueness in terms of structure, reactivity, or applications.

    List of Similar Compounds: Provide a list of similar compounds and briefly describe their key features.

If you have any specific details or additional information about the compound, I can help you further refine the article. Let me know if there’s anything else you need!

Eigenschaften

Molekularformel

C66H88N14O23S

Molekulargewicht

1477.6 g/mol

IUPAC-Name

(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-(2,5-dinitroanilino)-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C66H88N14O23S/c1-35(2)57(78-63(94)44(20-23-53(82)83)71-52(81)30-38-31-56(88)103-51-33-40(102-4)18-19-41(38)51)66(97)75-43(16-9-11-26-67)60(91)74-46(25-28-104-5)62(93)77-49(34-55(86)87)64(95)70-36(3)59(90)73-45(21-24-54(84)85)61(92)76-48(29-37-13-7-6-8-14-37)65(96)72-42(58(68)89)15-10-12-27-69-47-32-39(79(98)99)17-22-50(47)80(100)101/h6-8,13-14,17-19,22,31-33,35-36,42-46,48-49,57,69H,9-12,15-16,20-21,23-30,34,67H2,1-5H3,(H2,68,89)(H,70,95)(H,71,81)(H,72,96)(H,73,90)(H,74,91)(H,75,97)(H,76,92)(H,77,93)(H,78,94)(H,82,83)(H,84,85)(H,86,87)/t36-,42-,43-,44-,45-,46-,48-,49-,57-/m0/s1

InChI-Schlüssel

KNZDYALCAMPSBD-GEIOAYRDSA-N

Isomerische SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCNC2=C(C=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC

Kanonische SMILES

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCNC2=C(C=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.